![molecular formula C20H27NO3 B13386914 (1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile is a complex organic molecule characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the pentacyclic structure. Common reagents used in the synthesis include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar cyclohexane structure but different functional groups.
Open-framework metal phosphates: Compounds with similar structural complexity but different chemical properties.
Uniqueness
What sets this compound apart is its unique pentacyclic structure and the presence of both hydroxyl and carbonitrile functional groups. These features confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19+,20-/m0/s1 |
Clé InChI |
KVJXBPDAXMEYOA-AJUHELNSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]45[C@@]3(CC(=C([C@@H]4O5)O)C#N)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
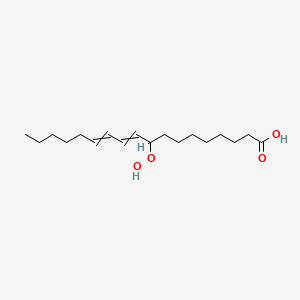
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
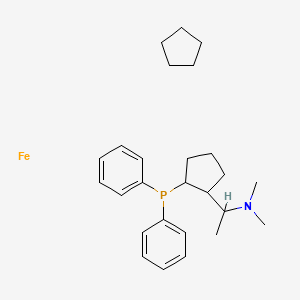

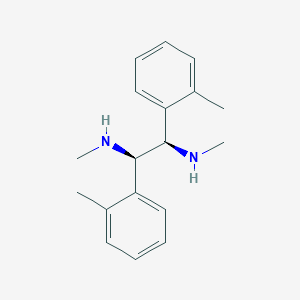
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
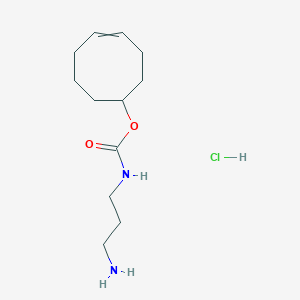
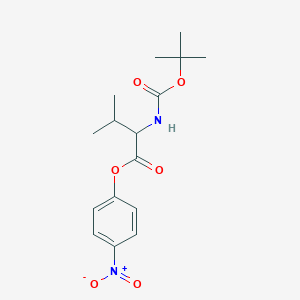
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
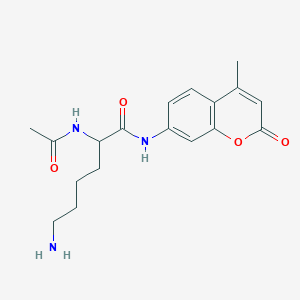
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)

